1-(2-(Methylthio)phenyl)ethanone

Catalog No.
S682425
CAS No.
1441-97-0
M.F
C9H10OS
M. Wt
166.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Methylthio)phenyl)ethanone

CAS Number

1441-97-0

Product Name

1-(2-(Methylthio)phenyl)ethanone

IUPAC Name

1-(2-methylsulfanylphenyl)ethanone

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

InChI

InChI=1S/C9H10OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3

InChI Key

BWAPAQBFRRLPCG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1SC

Canonical SMILES

CC(=O)C1=CC=CC=C1SC

o-(Methylthio)acetophenone, also known as 4'-(Methylthio)acetophenone, 1-(4-(methylthio)phenyl)ethanone, or 4-MTAP, is an organic compound containing sulfur that finds application as a key intermediate in drug synthesis [].

Precursor in Drug Discovery:

Due to its reactive nature, o-(Methylthio)acetophenone serves as a valuable building block for synthesizing various complex molecules with potential pharmaceutical applications. Researchers can manipulate the methylthio group and the attached phenyl ring to create new structures with desired biological properties [].

Studies have shown its utility in synthesizing diverse therapeutic agents, including:

  • Anticonvulsants
  • Antidepressants
  • Anti-cancer drugs

Organic Synthesis Experiments:

o-(Methylthio)acetophenone's role extends beyond drug discovery. Its unique chemical structure makes it a versatile tool in organic synthesis research. Scientists can employ it in various reactions to explore new synthetic pathways and create novel functional molecules [].

Some documented research areas utilizing o-(Methylthio)acetophenone include:

  • Development of catalysts for selective chemical transformations
  • Studies on reaction mechanisms involving C-S bond formation
  • Exploration of new methods for C-H activation reactions

1-(2-(Methylthio)phenyl)ethanone, also known as 2-Methyl-1-(2-methylthio)phenylethanone, is an organic compound characterized by its ketone functional group attached to a phenyl ring that contains a methylthio substituent. Its molecular formula is C9H10OSC_9H_{10}OS with a molecular weight of approximately 166.24 g/mol. This compound features a structure where the methylthio group is positioned ortho to the ketone group on the aromatic ring, which influences its chemical properties and reactivity.

Typical of ketones and aromatic compounds:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl group.
  • Reduction Reactions: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It may also participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Several methods can be employed to synthesize 1-(2-(Methylthio)phenyl)ethanone:

  • Friedel-Crafts Acylation: This method involves the acylation of a methylthio-substituted phenol with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
    Methylthio phenol+Acetyl chlorideAlCl31(2(Methylthio)phenyl)ethanone\text{Methylthio phenol}+\text{Acetyl chloride}\xrightarrow{\text{AlCl}_3}1-(2-(Methylthio)phenyl)ethanone
  • Oxidation of Thioether: A thioether precursor can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to yield the corresponding ketone.
  • Direct Methylation: Starting from 2-methylacetophenone, methylation can be performed using methyl iodide and a base like potassium carbonate.

1-(2-(Methylthio)phenyl)ethanone has potential applications in various fields:

  • Fragrance Industry: Due to its aromatic nature, it may serve as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Its structural characteristics may allow it to function as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: It could be explored for use in developing agrochemicals due to potential biological activity.

Several compounds share structural similarities with 1-(2-(Methylthio)phenyl)ethanone. These include:

Compound NameFormulaUnique Features
1-[4-(Methylthio)phenyl]ethanoneC9H10OSC_9H_{10}OSMethylthio group at para position
Acetophenone (1-Phenylethanone)C8H8OC_8H_8OSimplest aromatic ketone without sulfur
2-MethylacetophenoneC9H10OC_9H_{10}OMethyl group at ortho position
4-MethylthioacetophenoneC9H10OSC_9H_{10}OSMethylthio group at para position

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2'-(Methylthio)acetophenone

Dates

Modify: 2023-08-15

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